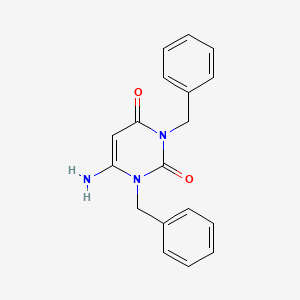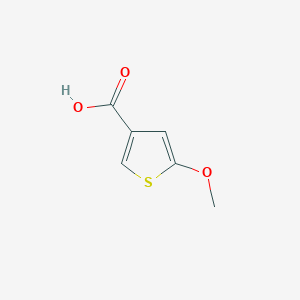
N-hydroxy-N-methylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-N-methylethanimidamide is an organic compound with the molecular formula C3H8N2O It is a derivative of ethanimidamide, where one of the hydrogen atoms is replaced by a hydroxyl group and another by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-methylethanimidamide can be achieved through several methods. One common approach involves the reaction of ethanimidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction can be represented as follows:
C2H5N2+NH2OH→C3H8N2O+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-N-methylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-nitrosoethanimidamide.
Reduction: Reduction reactions can convert it back to ethanimidamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-methyl-N-nitrosoethanimidamide.
Reduction: Ethanimidamide.
Substitution: Various substituted ethanimidamides depending on the reagents used.
Applications De Recherche Scientifique
N-hydroxy-N-methylethanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which N-hydroxy-N-methylethanimidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxyethanimidamide: Similar structure but lacks the methyl group.
N-methylethanimidamide: Similar structure but lacks the hydroxyl group.
N-hydroxy-N-ethylethanimidamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-hydroxy-N-methylethanimidamide is unique due to the presence of both a hydroxyl and a methyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
62626-12-4 |
|---|---|
Formule moléculaire |
C3H8N2O |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
N-hydroxy-N-methylethanimidamide |
InChI |
InChI=1S/C3H8N2O/c1-3(4)5(2)6/h4,6H,1-2H3 |
Clé InChI |
VGAGNAPEAXVCSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)N(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)


